molecular formula C13H17FO3 B135076 2-Fluoro-4-hexyloxybenzoic acid CAS No. 128895-75-0

2-Fluoro-4-hexyloxybenzoic acid

Cat. No. B135076
M. Wt: 240.27 g/mol
InChI Key: BTUUAOLMGQMMTQ-UHFFFAOYSA-N
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Description

2-Fluoro-4-hexyloxybenzoic acid is a chemical compound that belongs to the family of benzoic acids, which are known for their importance in various chemical and pharmaceutical applications. Although the specific compound 2-fluoro-4-hexyloxybenzoic acid is not directly discussed in the provided papers, related compounds such as 4-chloro-2-fluoro-5-nitrobenzoic acid , 2,4-dihydroxybenzoic acid , and 2-chloro-6-fluorobenzoic acid are mentioned and can provide insights into the chemical behavior and potential applications of the compound .

Synthesis Analysis

The synthesis of related benzoic acid derivatives often involves multistep reactions that can include nitration, chlorination, and other functional group transformations. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for the synthesis of various heterocyclic compounds . This suggests that 2-fluoro-4-hexyloxybenzoic acid could potentially be synthesized through similar methods, with modifications to introduce the hexyloxy group at the appropriate position on the benzene ring.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is characterized by the presence of a carboxylic acid group attached to a benzene ring that may have additional substituents. The structure of 2-fluoro-4-hexyloxybenzoic acid would include a fluorine atom at the second position and a hexyloxy group at the fourth position of the benzene ring. The co-crystal of 2-aminobenzothiazol with 4-fluorobenzoic acid provides an example of how substituents on the benzene ring can influence the overall molecular geometry and crystal packing .

Chemical Reactions Analysis

Benzoic acid derivatives can participate in a variety of chemical reactions, including esterification, amidation, and coupling reactions. The presence of electron-withdrawing groups such as fluorine can affect the reactivity of the carboxylic acid group. The papers do not provide specific reactions for 2-fluoro-4-hexyloxybenzoic acid, but the reported chemistry of similar compounds can be used to predict its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. The presence of a fluorine atom, for example, can increase the acidity of the carboxylic acid group and affect the compound's solubility and boiling point. The vibrational spectra and HOMO-LUMO studies of 2-chloro-6-fluorobenzoic acid provide insights into the electronic properties and potential non-linear optical (NLO) behavior of halogenated benzoic acids . These studies can be extrapolated to predict the properties of 2-fluoro-4-hexyloxybenzoic acid.

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

Fluorinated benzoic acid derivatives, such as 2-fluorobenzoic acid, have been utilized in the synthesis of rare-earth metal-organic frameworks (RE MOFs). These materials are of significant interest due to their potential applications in gas storage, separation, and catalysis. The introduction of fluorine atoms can affect the MOF's structure and properties, such as enhancing its stability or modifying its pore environment, which is crucial for its applications in catalysis and gas separation processes (Vizuet et al., 2021).

Biodegradation Studies

Research on fluorobenzoates has shed light on the biodegradation pathways of fluorinated aromatic compounds. Studies on microorganisms capable of degrading fluorinated benzoates provide insights into environmental remediation techniques, particularly for the degradation of persistent organic pollutants. These studies are crucial for understanding how complex fluorinated compounds are broken down in nature and can lead to more effective strategies for environmental clean-up (Boersma et al., 2004).

Synthesis of Insecticidal Compounds

Fluorinated benzoic acid derivatives have been used in the synthesis of insecticidal compounds, highlighting their potential in developing new pesticides. The modification of benzoic acid derivatives with fluorine atoms can significantly impact the biological activity of these compounds, offering a pathway to design more effective insecticides (Mohan et al., 2004).

Organic Electronics

The modification of organic materials with fluorinated benzoic acid derivatives has been explored to improve the properties of organic electronic devices. For example, the use of fluorinated compounds in modifying the conductivity of polymeric materials shows promise for the development of more efficient organic solar cells and other electronic devices. This research indicates the potential of fluorinated benzoic acids in the field of organic electronics, where they can influence the charge transport and stability of organic semiconductors (Tan et al., 2016).

Pharmaceutical Applications

In pharmacology, fluorinated benzoic acid derivatives have been utilized in the synthesis of compounds with potential antibacterial and antifungal properties. The incorporation of fluorine atoms can enhance the biological activity and specificity of pharmaceutical compounds, making them valuable in drug discovery and development. Studies on these compounds provide insights into their mechanisms of action and potential therapeutic applications (Borys et al., 2019).

properties

IUPAC Name

2-fluoro-4-hexoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FO3/c1-2-3-4-5-8-17-10-6-7-11(13(15)16)12(14)9-10/h6-7,9H,2-5,8H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTUUAOLMGQMMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379053
Record name 2-Fluoro-4-hexyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-4-hexyloxybenzoic acid

CAS RN

128895-75-0
Record name 2-Fluoro-4-hexyloxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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